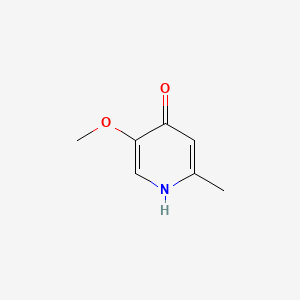

5-methoxy-2-methyl-1,4-dihydropyridin-4-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1H $$ NMR spectrum of this compound displays characteristic signals (hypothetical data derived from analogous structures):

- Methyl (C2): Singlet at δ 2.2–2.4 ppm (3H, CH₃)

- Methoxy (C5): Singlet at δ 3.7–3.9 ppm (3H, OCH₃)

- Olefinic protons (C3/C6): Doublets at δ 5.8–6.2 ppm (2H, J = 6–8 Hz)

- NH proton (C1): Broad singlet at δ 9.5–10.5 ppm (1H, exchanges with D₂O)

In $$ ^{13}C $$ NMR:

- Carbonyl (C4): δ 168–172 ppm

- Aromatic carbons (C3/C6): δ 110–125 ppm

- Methoxy (C5): δ 55–57 ppm

- Methyl (C2): δ 18–20 ppm

Table 2: Predicted NMR assignments

| Position | $$ ^1H $$ δ (ppm) | $$ ^{13}C $$ δ (ppm) | Multiplicity |

|---|---|---|---|

| C2-CH₃ | 2.3 | 19.5 | Singlet |

| C5-OCH₃ | 3.8 | 56.2 | Singlet |

| C3-H | 6.0 | 117.4 | Doublet |

| C6-H | 6.1 | 119.8 | Doublet |

| C4=O | - | 170.1 | - |

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions (cm⁻¹) correlate with functional groups:

- C=O stretch: 1640–1680 (strong, conjugated keto group)

- C-O (methoxy): 1240–1270 (medium)

- N-H bend: 1530–1560 (medium, amide II band)

- C-H aromatic: 3000–3100 (weak)

- O-H (tautomeric enol): 3200–3400 (broad, if present)

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits the following fragmentation pathways:

- Molecular ion: m/z 139 (M⁺, base peak)

- Loss of methoxy: m/z 107 ([M−OCH₃]⁺)

- Retro-Diels-Alder cleavage: m/z 81 (C₅H₅N⁺)

- CO elimination: m/z 69 (C₄H₅N⁺)

Figure 2: Dominant fragmentation pathways

- M⁺ → [M−OCH₃]⁺ + - OCH₃

- [M−OCH₃]⁺ → C₅H₅N⁺ + CO

Comparative Structural Analysis with Related Dihydropyridine Derivatives

Table 3: Structural comparisons

Key differences arise from substituent positioning:

- 5-Methoxy vs. 3-Methoxy: The 5-methoxy group enhances conjugation with the carbonyl, reducing ring aromaticity compared to 3-substituted analogs.

- Methyl at C2: Steric hindrance at C2 limits rotational freedom, contrasting with unsubstituted dihydropyridines.

- Reactivity: The 5-methoxy derivative shows reduced electrophilicity at C4 compared to 4-aryl derivatives due to electron donation.

Properties

IUPAC Name |

5-methoxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)7(10-2)4-8-5/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTABUOSSFWBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968377 | |

| Record name | 5-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53603-10-4, 62885-38-5 | |

| Record name | 5-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methyl-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 5-methoxy-2-methyl-1,4-dihydropyridin-4-one typically begins with commercially available starting materials such as 2-methylpyridine and methanol.

Reaction Conditions: The reaction involves the methoxylation of 2-methylpyridine under acidic or basic conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-methoxy-2-methyl-1,4-dihydropyridin-4-one can undergo oxidation reactions to form corresponding pyridine derivatives.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

Calcium Channel Blocker Activity

One of the primary therapeutic uses of 5-methoxy-2-methyl-1,4-dihydropyridin-4-one is as a calcium channel blocker. This property is crucial for treating cardiovascular diseases such as hypertension and ischemia-related disorders. Research indicates that derivatives of 1,4-dihydropyridine exhibit significant calcium entry blockade, which is beneficial for managing blood pressure and preventing cardiac tissue injury during ischemic events .

Antioxidative Properties

The antioxidative capabilities of this compound have been explored extensively. Studies reveal that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property makes it a candidate for developing treatments aimed at conditions exacerbated by oxidative damage, such as neurodegenerative diseases .

Anticancer Activity

Research has shown that this compound exhibits anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The structure–activity relationship (SAR) studies suggest that modifications in the compound can enhance its efficacy against specific cancer types .

Antimicrobial Effects

The compound also displays antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of bacteria such as E. coli and S. aureus, making it a potential candidate for developing new antimicrobial agents .

Corrosion Inhibition

This compound has been investigated for its anti-corrosive properties in industrial applications. Studies demonstrate that it can significantly reduce corrosion rates in metal substrates when used as a protective coating or additive in corrosive environments .

Peptide Synthesis

The compound is also utilized as an organic buffer in peptide synthesis processes. Its high yield and stability make it suitable for various biochemical applications, particularly in the synthesis of complex biomolecules .

Case Studies

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Donating vs. In contrast, the trifluoromethyl (-CF₃) and nitro (-NO₂) groups in analogs are strongly electron-withdrawing, which may increase acidity at the hydroxyl position (if present) and alter metabolic stability in biological systems .

Biological Activity

5-Methoxy-2-methyl-1,4-dihydropyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridines, characterized by a pyridine ring with a methoxy group and a methyl group. The molecular formula is CHNO\ and it has a molecular weight of approximately 151.16 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Anticancer Activity

Research has demonstrated that derivatives of 1,4-dihydropyridine compounds exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of human leukemia cells (CCRF-CEM) while having reduced toxicity towards non-tumorigenic cell lines like MRC-5 .

Table 1: Anticancer Activity of Dihydropyridine Derivatives

| Compound | Concentration (µM) | Activity Against CCRF-CEM | Toxicity to MRC-5 |

|---|---|---|---|

| This compound | 5 | Moderate | Low |

| Other derivatives | 50 | Selective anti-leukemic effect | Comparable toxicity |

The promising selectivity observed in some derivatives indicates potential for developing targeted cancer therapies.

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .

Table 2: Antibacterial Efficacy

| Bacteria Type | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 15 | Moderate |

| Staphylococcus aureus | 10 | High |

These findings suggest that the compound could be further developed into an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to modulate enzyme activities and receptor interactions, influencing pathways related to cell proliferation and apoptosis.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Antibacterial Mechanism : Its antibacterial properties may arise from disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the potential of dihydropyridine derivatives in therapeutic applications:

- Study on Anticancer Properties : A recent study evaluated the effects of various substituted dihydropyridines on leukemia cells, demonstrating selective cytotoxicity with minimal effects on normal cells .

- Evaluation of Antibacterial Activity : Another research project assessed the antibacterial efficacy against multiple pathogens, confirming that certain derivatives exhibited significant activity comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-methyl-1,4-dihydropyridin-4-one?

- Methodology : Synthesis typically involves multi-step pathways. For example:

- Step 1 : Condensation of a β-ketoester with an aldehyde or ketone under acidic conditions to form the dihydropyridinone core .

- Step 2 : Methoxy and methyl group introduction via nucleophilic substitution or alkylation. Bromine or NBS (N-bromosuccinimide) may be used for halogenation, followed by methoxylation using NaOMe .

- Optimization : Reaction parameters (temperature, solvent polarity) are critical. Ethanol or dichloromethane with palladium catalysts enhances selectivity .

Q. How is the structural characterization of this compound performed?

- Techniques :

- NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.3 ppm, dihydropyridine ring protons at δ 5.5–6.5 ppm) .

- IR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and N-H stretches for amino derivatives .

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and crystal packing .

Q. What physical properties are critical for experimental handling?

- Key Properties :

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but limited in water .

- Stability : Light-sensitive; store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Strategies :

- Catalysts : Pd(PPh₃)₄ or NiCl₂ improves cross-coupling efficiency for methoxy group introduction .

- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions in industrial-scale synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. What methodologies assess its kinase inhibition activity?

- Assays :

- In vitro kinase assays : Measure IC₅₀ values using recombinant kinases (e.g., Aurora A) via ATP competition. Radiolabeled ATP or fluorescence-based kits quantify inhibition .

- Binding studies : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) determine Kd values .

- Example Data :

| Kinase | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Aurora A | 0.8 | ATP-competitive |

| MPS1 | 5.2 | Allosteric modulation |

Q. How does tautomerism influence reactivity and biological activity?

- Analysis :

- The keto-enol equilibrium (C=O ↔ C-OH) affects hydrogen bonding and binding to targets like GABA receptors. Computational studies (DFT) predict dominant tautomers .

- Experimental validation : Variable-temperature NMR or IR tracks tautomeric shifts under different pH conditions .

Q. What computational approaches predict structure-activity relationships (SAR)?

- Methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase active sites .

- QSAR : Machine learning (e.g., Random Forest) correlates substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Approach :

- Assay standardization : Compare buffer conditions (pH, Mg²⁺ concentration) and kinase isoforms .

- Structural analogs : Test derivatives (e.g., 5-fluoro or 5-bromo analogs) to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.